molecular formula C7H8ClF3N2S B12867751 (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride

Katalognummer: B12867751
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: KEOYEGULEWTQOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethylthio group attached to a phenyl ring, which is further connected to a hydrazine moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride typically involves the reaction of 2-aminobenzotrifluoride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride
  • (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride

Comparison: Compared to similar compounds, (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethylthio group. This functional group imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance the compound’s performance in various applications .

Eigenschaften

Molekularformel

C7H8ClF3N2S

Molekulargewicht

244.67 g/mol

IUPAC-Name

[2-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H

InChI-Schlüssel

KEOYEGULEWTQOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NN)SC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.